2-Phenoxycyclopentanamine
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Overview
Description
2-Phenoxycyclopentanamine is an organic compound with the molecular formula C11H15NO It consists of a cyclopentane ring substituted with an amine group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopentanamine typically involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst to form 2-phenoxycyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxycyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenoxycyclopentanone or related oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenoxycyclopentanamines.
Scientific Research Applications
2-Phenoxycyclopentanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 2-Phenoxycyclopentanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenoxycyclopentane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclopentanamine: Lacks the phenoxy group, resulting in different chemical and biological properties.
Phenoxyethylamine: Contains an ethyl linker instead of a cyclopentane ring, leading to variations in reactivity and application
Uniqueness: 2-Phenoxycyclopentanamine is unique due to its combination of a phenoxy group and a cyclopentane ring with an amine group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-phenoxycyclopentan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 |
InChI Key |
WEBWXWDQSPNZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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